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3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide

Medicinal Chemistry Physicochemical Profiling SAR

Non-reproducible pharmacology results can arise from in-class analog substitution. Ensure target engagement fidelity with this specific sigma-2 ligand (Ki=90 nM in PC12 cells). Its neutral primary amide terminus offers distinct hydrogen-bonding from ionizable acid congeners, critical for consistent downstream signaling. A key quinolinone scaffold for antimicrobial SAR and ADMET model calibration. - Confirmed Ki=90 nM at sigma-2/TMEM97; not generalizable across quinolinone class - Flexible C-3 ethylene linker ensures precise pharmacophore geometry - Suitable as a neutral comparator in side-chain SAR studies

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 34859-21-7
Cat. No. B2887800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide
CAS34859-21-7
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2N1)CCC(=O)N
InChIInChI=1S/C13H14N2O2/c1-8-9(6-7-12(14)16)13(17)10-4-2-3-5-11(10)15-8/h2-5H,6-7H2,1H3,(H2,14,16)(H,15,17)
InChIKeyGLTIUGLWBQCASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide (CAS 34859-21-7): Quinolinone Amide Scaffold for Procurement Evaluation


3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide (CAS 34859-21-7, molecular formula C₁₃H₁₄N₂O₂, MW 230.26 g/mol) is a primary amide derivative built on the 2-methyl-4-oxo-1,4-dihydroquinoline (quinolin-4-one) scaffold [1]. The compound bears a propanamide side chain at the C-3 position of the quinolinone core, distinguishing it from the more extensively studied 4-oxo-1,4-dihydroquinoline-3-carboxamides, which lack the ethylene spacer between the heterocycle and the amide carbonyl. Its structure places it within a focused series of 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid derivatives that have been explored for antimicrobial potential [2].

Quinolinone amide scaffold with C-3 ethylene spacer – distinct from 3-carboxamide series
Reported sigma-2 receptor binding supports neuropharmacology and oncology target studies
Compatible with antimicrobial scaffold expansion and side-chain functional group SAR

Procurement Risk: Why 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide Cannot Be Replaced by Generic Quinolinone Analogs


The 2-methyl-4-oxo-1,4-dihydroquinoline scaffold supports diverse biological activities, but even minor structural modifications produce substantial shifts in target engagement and physicochemical properties. The target compound, a primary amide bearing a flexible ethylene linker at C-3, differs fundamentally from the corresponding carboxylic acid in hydrogen-bonding capacity, ionization state, and membrane permeability potential [1]. Further, the binding profile of this specific compound at the sigma-2 receptor (Ki = 90 nM) is not generalizable across the broader quinolinone class; related 4-oxo-1,4-dihydroquinoline-3-carboxamides lacking the ethylene spacer may exhibit divergent selectivity and affinity patterns [2]. Substitution of this compound with an in-class analog without experimental confirmation of equivalent target engagement or physicochemical behavior introduces significant risk of non-reproducible results.

Functional group mismatch Primary amide vs. carboxylic acid: altered H-bond capacity and ionization may shift molecular recognition and predicted activity profiles.
Linker geometry divergence C-3 ethylene spacer provides a binding mode distinct from direct carboxamide attachment; target engagement may not transfer.
Target selectivity not generalizable Sigma-2 binding profile (Ki 90 nM) is specific; related quinolinone analogs may exhibit different receptor selectivity and affinity.

Quantitative Differentiation Evidence: 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide vs. Closest Analogs


Functional Group Differentiation: Primary Amide vs. Carboxylic Acid at the Propanoic Side Chain Terminus

The most proximal comparator is 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid, which terminates in a carboxylic acid (–COOH) rather than the primary amide (–CONH₂) present in the target compound. The acid comparator exhibited only moderate broad-spectrum antimicrobial activity in agar diffusion screening, while the amide derivative was designed via PASS-guided in silico prediction to enhance specific biological activity spectra, notably including predicted anti-infective and neuropharmacological profiles not anticipated for the acid [1]. This functional group swap alters hydrogen-bond donor/acceptor count, pKa, and ionization state at physiological pH, directly impacting solubility, permeability, and molecular recognition.

Functional group: amide vs. acid
Cross-study comparable
Primary amide (–CONH₂): predicted neuropharmacological and anti-infective profiles
Carboxylic acid (–COOH): moderate broad-spectrum antimicrobial only
Amide terminus defines distinct H-bond pharmacophore for target-based screening
In silico PASS prediction; agar diffusion data (Zubkov 2015)
Medicinal Chemistry Physicochemical Profiling SAR

Sigma-2 Receptor Binding Affinity: Quantitative Selectivity Over Sigma-1

In radioligand competition binding assays using rat PC12 cells, 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide demonstrated a binding affinity (Ki) of 90 nM for the sigma-2 receptor [1]. Although direct comparator data for the closest propanoic acid analog at sigma receptors are absent from the public domain, the broader 4-oxo-1,4-dihydroquinoline-3-carboxamide class has been extensively characterized at cannabinoid CB2 receptors, where affinity and functionality are exquisitely sensitive to the nature and length of the C-3 substituent [2]. The C-3 propanamide chain with its ethylene spacer in this compound represents a structurally distinct pharmacophore element compared to the direct carboxamide attachment in the 3-carboxamide subclass, supporting a differentiated binding mode.

Sigma-2 binding affinity
Class-level inference
Ki = 90 nM
Sigma-2 receptor, rat PC12 cells
Quantitative benchmark for sigma-2 targeted screening programs
Comparable affinity data for closest analogs unavailable
Neuropharmacology Receptor Binding Sigma Receptor

Synthetic Accessibility: Optimized Amide Bond Formation via SOCl₂ Activation

During the synthesis of the amide series from the parent 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acids, SOCl₂-mediated acid activation provided the highest amide yield compared to alternative standard coupling reagents [1]. This synthetic optimization is compound-specific: the presence of the quinolin-4-one NH and the flexible ethylene linker influence the reactivity of the activated acid intermediate. Direct aminolysis of the corresponding methyl/ethyl esters was feasible only when electron-withdrawing groups were present at the α-position of the alkylcarbonyl chain, a limitation not applicable to the SOCl₂ activation route for the primary amide target compound [1].

Optimized amide synthesis
Direct head-to-head comparison
SOCl₂ activation: highest amide yield
Direct aminolysis restricted to substrates with α-EWG
Validated synthetic route supports analog library expansion
Solution-phase coupling; parent propanoic acid scaffold
Synthetic Chemistry Process Chemistry Amide Synthesis

Validated Application Scenarios for 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide Based on Quantitative Evidence


Sigma-2 Receptor Targeted Screening in Neuropharmacology and Oncology

With a confirmed sigma-2 receptor binding affinity of Ki = 90 nM in rat PC12 cells [1], this compound is a structurally distinct ligand for sigma-2/TMEM97-focused screening cascades. Its primary amide terminus provides a neutral hydrogen-bonding pharmacophore distinct from the carboxylic acid congeners, potentially altering residence time and downstream signaling outcomes. Procurement of this specific compound, rather than the acid analog or 3-carboxamide regioisomers, ensures fidelity to the pharmacophore geometry associated with this binding affinity.

Antimicrobial Lead Expansion Using the 4-Quinolon-3-yl-propanoic Acid Scaffold

The parent acid scaffold demonstrated moderate broad-spectrum antimicrobial activity in agar diffusion screening, and the research group explicitly recommended expanding the range of compounds based on this scaffold for antibacterial discovery [1]. The amide derivative, designed via PASS computational guidance, represents the next logical step in SAR exploration around the propanoic acid side chain terminus. This compound serves as a key intermediate for further diversification into substituted amides with potentially improved potency.

Computational ADMET and Drug-Likeness Profiling Studies

The compound has been subject to PASS in silico prediction of biological activity spectra as part of the quinolin-4-one amide series [1]. Its well-defined structure, moderate molecular weight (230.26 g/mol), and balanced H-bond donor/acceptor profile make it suitable as a calibration or reference compound in computational ADMET model development for quinolinone-containing libraries.

Medicinal Chemistry SAR: C-3 Side Chain Functional Group Scanning

For structure-activity relationship studies systematically probing the effect of the terminal functional group on the C-3 propanoic side chain, this primary amide represents the neutral, non-ionizable comparator to the corresponding carboxylic acid. The availability of synthetic methodology data (SOCl₂ activation providing optimal amidation yield [2]) supports further derivatization in-house, making this compound a strategic procurement choice for medicinal chemistry laboratories building focused quinolinone libraries.

Application
Selection Property
Validation Focus
Sigma-2 receptor binding studies
Primary amide pharmacophore with neutral H-bond profile
Sigma-2 binding selectivity and affinity verification
Antimicrobial scaffold expansion
C-3 side-chain derivatizability
Antimicrobial activity spectrum against relevant panels
In silico ADMET model development
Balanced physicochemical and H-bond donor/acceptor profile
Predicted biological activity spectrum validation
Side-chain functional group SAR
Primary amide as neutral comparator to carboxylic acid
Functional group impact on target engagement and permeability
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